molecular formula C18H29BrClNO B1441118 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220030-60-3

2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1441118
CAS No.: 1220030-60-3
M. Wt: 390.8 g/mol
InChI Key: AGYLFYXPBMWMLS-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise identification of the compound's structural features. The compound is identified by the Chemical Abstracts Service number 1220030-60-3, establishing its unique registry in chemical databases. The molecular formula is characterized by the presence of carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms, though the exact formula requires clarification based on available structural data. The International Union of Pure and Applied Chemistry name systematically describes the compound as a piperidine derivative where the nitrogen-containing six-membered ring is substituted at the 2-position with an ethyl chain that terminates in a phenoxy group bearing both bromine and tert-pentyl substituents.

The tert-pentyl group, also known as 2-methylbutan-2-yl, represents a branched five-carbon alkyl substituent that significantly influences the compound's steric and electronic properties. This substituent is positioned at the para-position of the phenoxy ring relative to the ether oxygen, while the bromine atom occupies the ortho-position, creating a specific substitution pattern that affects both the compound's reactivity and potential biological activity. The ethylene linker connecting the piperidine ring to the phenoxy group provides conformational flexibility while maintaining a defined spatial relationship between these two important structural elements.

Table 1: Molecular Identification Data for this compound

Parameter Value
Chemical Abstracts Service Number 1220030-60-3
Molecular Formula Requires verification from additional sources
International Union of Pure and Applied Chemistry Name This compound
Substituent Pattern 2-Bromo, 4-tert-pentyl phenoxy with ethyl linker
Salt Form Hydrochloride

The molecular architecture demonstrates the integration of multiple functional groups that contribute to the compound's overall properties. The piperidine ring serves as the core heterocyclic framework, providing a basic nitrogen center that forms the hydrochloride salt. The phenoxy group introduces aromatic character and provides sites for substitution, while the halogen and alkyl substituents modulate electronic and steric properties. This combination of structural features creates a compound with specific three-dimensional characteristics that influence its potential interactions with biological targets and its behavior in various chemical environments.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of piperidine derivatives reveals important insights into the conformational preferences and solid-state structures of compounds in this family. While specific crystallographic data for this compound is not directly available in the search results, extensive research on related piperidine compounds provides valuable comparative information. X-ray crystallography remains the primary method for determining atomic arrangements in crystalline materials, providing three-dimensional pictures of electron density and atomic positions. The technique involves mounting crystals in X-ray beams and measuring diffraction patterns to reconstruct molecular structures with atomic-level precision.

Studies on substituted piperidine derivatives demonstrate that these compounds typically adopt chair conformations, similar to cyclohexane, with substituents preferentially occupying equatorial positions to minimize steric interactions. Research on related compounds shows that piperidine rings consistently maintain chair conformations, with nine out of ten analyzed crystal structures exhibiting this arrangement. The conformational preferences are influenced by the nature and position of substituents, with bulky groups like tert-pentyl showing strong preferences for equatorial orientations to avoid unfavorable axial interactions.

Table 2: Conformational Analysis Data from Related Piperidine Derivatives

Structural Feature Preferred Conformation Steric Factor
Piperidine Ring Chair Primary
2-Substituent Equatorial Significant
Alkyl Substituents Equatorial High
Aromatic Substituents Equatorial Moderate

The presence of the ethyl linker between the piperidine ring and the phenoxy group introduces additional conformational complexity. This flexible chain allows for multiple rotational conformers around the carbon-carbon and carbon-oxygen bonds, creating a conformational ensemble in solution. The tert-pentyl substituent on the phenoxy ring provides significant steric bulk that influences the overall molecular shape and potential intermolecular interactions in the crystalline state. Molecular modeling studies suggest that the compound can adopt multiple low-energy conformations, with the specific conformation stabilized in the crystal depending on intermolecular packing forces and hydrogen bonding interactions involving the hydrochloride salt.

Conformational isomerism in piperidine derivatives has been extensively studied using spectroscopic methods, revealing that substituted piperidines can exist in equilibrium between different chair conformations. The energy barriers for ring flipping are typically low enough to allow rapid interconversion at room temperature, but the population distribution favors conformations that minimize steric clashes. For this compound, the bulky ethyl-phenoxy substituent would strongly favor the equatorial position, effectively freezing the piperidine ring in a single chair conformation.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization provides essential information for confirming the structure and purity of this compound. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the carbon and hydrogen framework of the molecule. Proton nuclear magnetic resonance analysis of related piperidine derivatives reveals characteristic patterns that allow identification of different structural regions within the molecule. The piperidine ring protons typically appear as complex multipets between 1.5 and 4.0 parts per million, with axial and equatorial protons showing distinct coupling patterns due to different dihedral angles.

The ethylene linker connecting the piperidine to the phenoxy group produces characteristic triplet signals for the methylene protons, typically appearing around 2.8-3.2 parts per million for the piperidine-adjacent carbons and 4.1-4.3 parts per million for the oxygen-adjacent carbons. The aromatic protons of the phenoxy ring appear in the 6.8-7.5 parts per million region, with the bromine substitution causing characteristic downfield shifts for ortho-positioned protons. The tert-pentyl group exhibits a distinctive pattern with a singlet for the quaternary carbon methyl groups around 1.3 parts per million and signals for the ethyl portion appearing as triplet and quartet patterns.

Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Structural Regions

Structural Region Chemical Shift Range (parts per million) Multiplicity
Piperidine Ring Protons 1.5-4.0 Multiplets
Ethylene Linker 2.8-4.3 Triplets
Aromatic Protons 6.8-7.5 Doublets
tert-Pentyl Methyls 1.3 Singlet
tert-Pentyl Ethyl 0.8-2.1 Triplet/Quartet

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with characteristic signals for different carbon environments. The piperidine carbons appear between 20-60 parts per million, depending on their substitution pattern and proximity to the nitrogen atom. The aromatic carbons of the phenoxy ring show signals in the 110-160 parts per million region, with the brominated carbon appearing at a characteristic downfield position due to the halogen's electronic effect. The tert-pentyl quaternary carbon produces a distinctive signal around 35-40 parts per million, while the associated methyl and ethyl carbons appear at higher field positions.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The piperidine nitrogen in the hydrochloride salt form shows characteristic broad absorption around 2400-3200 wavenumbers due to nitrogen-hydrogen stretching. Aromatic carbon-hydrogen stretching appears around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching occurs at 2800-3000 wavenumbers. The aromatic carbon-carbon stretching modes produce sharp bands in the 1450-1650 wavenumber region, and the carbon-oxygen stretching of the ether linkage appears around 1200-1300 wavenumbers.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak confirms the molecular mass, while characteristic fragment ions result from predictable bond cleavages. Common fragmentation patterns in piperidine derivatives include loss of the alkyl chain, formation of tropylium-type ions from the aromatic ring, and characteristic nitrogen-containing fragments from the piperidine ring. The presence of bromine creates a distinctive isotope pattern with peaks separated by two mass units, providing additional confirmation of the halogen's presence.

Comparative Analysis with Structural Analogues (e.g., 4-Substituted Piperidine Derivatives)

Comparative structural analysis with related piperidine derivatives provides valuable insights into structure-activity relationships and conformational preferences within this chemical family. The 4-substituted piperidine analogue, 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride, represents the most closely related compound, differing only in the position of the ethyl-phenoxy substituent on the piperidine ring. This positional isomerism creates significant differences in molecular shape and potential biological activity, as the 4-position substitution places the bulky substituent in a pseudo-equatorial orientation that extends away from the piperidine ring plane.

The 4-substituted analogue has been extensively characterized with a confirmed molecular formula of Carbon-18 Hydrogen-29 Bromine Chlorine Nitrogen Oxygen and molecular weight of 390.8 grams per mole. Computational studies reveal distinct conformational preferences between 2-substituted and 4-substituted piperidine derivatives, with the 4-substituted compounds showing greater conformational flexibility due to reduced steric interactions with the ring nitrogen. The International Union of Pure and Applied Chemistry name for the 4-substituted analogue is 4-[2-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride, highlighting the systematic nomenclature differences between positional isomers.

Table 4: Comparative Analysis of Piperidine Positional Isomers

Property 2-Substituted Derivative 4-Substituted Derivative
Chemical Abstracts Service Number 1220030-60-3 1219979-60-8
Molecular Weight To be confirmed 390.8 g/mol
Conformational Flexibility Restricted Enhanced
Substitution Pattern Axial/Equatorial Pseudo-equatorial
PubChem Identifier Not available 53410062

Additional structural analogues include the 3-substituted derivative, 3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]ethyl}piperidine hydrochloride, which represents another positional isomer with distinct properties. This compound, identified by Chemical Abstracts Service number 1220033-93-1, shares the same molecular formula Carbon-18 Hydrogen-29 Bromine Chloride Nitrogen Oxygen and molecular weight of 390.8 grams per mole with the 4-substituted analogue. The 3-position substitution creates yet another distinct three-dimensional arrangement that influences both conformational preferences and potential biological interactions.

Research on piperidine conformational analysis demonstrates that substituent position significantly affects the equilibrium between different chair conformations. Studies using nuclear magnetic resonance spectroscopy show that 2-substituted piperidines exhibit strong preferences for conformations that place the substituent in equatorial positions, while 3- and 4-substituted derivatives show different patterns of conformational preference. The presence of electron-withdrawing groups like the brominated phenoxy substituent can further influence these preferences through electronic effects that stabilize specific conformations.

Comparative analysis of related compounds also includes derivatives with different alkyl substituents on the phenoxy ring. The tert-butyl analogue, 2-(2-(2-Bromo-4-(tert-butyl)phenoxy)ethyl)piperidine hydrochloride, provides insight into the effects of alkyl chain length on molecular properties. With Chemical Abstracts Service number 1219979-22-2 and molecular formula Carbon-17 Hydrogen-27 Bromine Chlorine Nitrogen Oxygen, this compound demonstrates how subtle structural changes can affect molecular weight (376.76 grams per mole) and potentially biological activity. The comparison between tert-pentyl and tert-butyl substituents illustrates the importance of steric bulk in determining conformational preferences and intermolecular interactions.

Properties

IUPAC Name

2-[2-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BrNO.ClH/c1-4-18(2,3)14-8-9-17(16(19)13-14)21-12-10-15-7-5-6-11-20-15;/h8-9,13,15,20H,4-7,10-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYLFYXPBMWMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride, with the CAS number 1220030-60-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on available research findings.

  • Molecular Formula : C18H29BrClNO
  • Molecular Weight : 390.79 g/mol
  • CAS Number : 1220030-60-3

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing studies:

  • Anticancer Activity
    • Studies have shown that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit the growth of human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7) with IC50 values in the micromolar range .
    • A related compound demonstrated selective activity against renal cancer cell lines, suggesting potential for targeted cancer therapies.
  • Neuropharmacological Effects
    • The piperidine structure is often associated with neuroactive properties. Compounds in this class have shown promise as modulators of neurotransmitter systems, particularly in the context of anxiety and depression models .
  • Antimicrobial Activity
    • Research indicates that derivatives of piperidine compounds can exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related compounds ranged from 0.5 to 512 µg/mL, indicating a spectrum of activity that warrants further investigation .

The biological activities of this compound are hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDAC), which are involved in cancer progression and neurodegenerative diseases .
  • Receptor Modulation : The interaction with neurotransmitter receptors may contribute to its neuropharmacological effects, potentially influencing pathways related to mood regulation and cognitive function.

Case Studies and Research Findings

Several studies provide insights into the efficacy and safety profiles of compounds related to this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against HT-29 and MCF-7 cells with IC50 values of 10 µM and 15 µM respectively.
Study BShowed that structural modifications led to enhanced selectivity against renal cancer cells with an IC50 value of 1.143 µM.
Study CEvaluated antimicrobial activity against M. tuberculosis, reporting MIC values as low as 0.5 µg/mL for some derivatives.

Scientific Research Applications

Pharmaceutical Research

The compound serves as a lead structure in the development of new therapeutic agents. Its ability to interact with specific biological targets is crucial for designing drugs that can modulate receptor activity or enzyme function.

Potential Therapeutic Areas :

  • Neurological Disorders : Research indicates that this compound may influence dopaminergic pathways, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease.
  • Mood Disorders : Preliminary studies have shown its potential as an antidepressant by acting on serotonin transporters, indicating promise in mood disorder treatments.

Chemical Synthesis

2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is utilized as a building block in organic synthesis. Its structural versatility allows chemists to create various derivatives with altered biological activities.

Synthesis Pathways :

  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, which are essential for creating derivatives.
  • Reduction and Oxidation Reactions : It can be modified through reduction and oxidation processes to yield compounds with desired properties.

Biomedical Research

The compound is significant in studying its effects on neurological pathways and its potential therapeutic applications.

Research Focus Areas :

  • Neuroscience : Investigations into its effects on neurotransmitter levels, particularly dopamine, are critical for understanding its potential role in treating neurodegenerative diseases.
  • Drug Development : It is being explored as a candidate for developing treatments for anxiety disorders and pain management.

Case Studies and Findings

Study FocusFindingsReference
Antidepressant ActivityDemonstrated potential to enhance serotonin transporter activity, indicating efficacy in mood disorders.
NeuropharmacologyInfluences dopamine levels; potential implications for managing schizophrenia and bipolar disorder.
Synthesis ApplicationsUsed as a precursor in synthesizing derivatives with varying pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s activity and physicochemical properties are influenced by substituent variations on the phenyl ring and the piperidine backbone. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Phenyl Ring) Piperidine Position Molecular Formula Molecular Weight Key References
2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride 2-Br, 4-(tert-pentyl) 2-ethyl linkage C₁₈H₂₉BrClNO* ~390.8* Extrapolated
2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride 2-Br, 4-(sec-butyl) 2-ethyl linkage C₁₇H₂₇BrClNO 376.763
3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride 4-Br, 2-(tert-butyl) 3-ethyl linkage C₁₈H₂₈BrClNO 390.78
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride 2-Br, 4-(tert-butyl) 4-ethyl linkage C₁₇H₂₅BrClNO 374.75
2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride 2-Cl, 4-(tert-pentyl) 2-ethyl linkage C₁₈H₂₉Cl₂NO 346.3

*Estimated based on structural similarity to .

Key Observations:

Substituent Position and Size: The tert-pentyl group (C₅H₁₁) in the target compound introduces greater steric bulk compared to tert-butyl (C₄H₉) or sec-butyl (C₄H₉) groups in analogs . This may influence receptor binding kinetics or solubility.

Piperidine Position: Shifting the ethyl-phenoxy linkage from position 2 (target compound) to 3 or 4 (e.g., ) modifies the spatial orientation of the aromatic system relative to the piperidine ring, which could impact pharmacological activity.

Halogen Variation :

  • Replacement of bromine with chlorine (e.g., ) reduces molecular weight and polarizability, which may alter membrane permeability or metabolic stability.

Physicochemical and Regulatory Considerations

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~390.8) compared to tert-butyl analogs (e.g., 374.75 in ) suggests reduced aqueous solubility, necessitating formulation adjustments.
  • Safety and Handling : Piperidine hydrochlorides generally require precautions against inhalation and skin contact . Specific ecotoxicological data for the target compound are unavailable, but analogs like lack comprehensive environmental impact studies.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride typically involves the following key steps:

Detailed Stepwise Preparation

Step Description Reagents & Conditions Notes
1 Preparation of 2-bromo-4-(tert-pentyl)phenol Bromination of 4-(tert-pentyl)phenol using bromine or N-bromosuccinimide (NBS) under controlled conditions Selective bromination at ortho position relative to phenol group; tert-pentyl group directs substitution
2 Alkylation of phenol Reaction of 2-bromo-4-(tert-pentyl)phenol with 2-bromoethyl chloride or 2-chloroethyl chloride in presence of base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF) Forms 2-bromo-4-(tert-pentyl)phenoxy-ethyl halide intermediate
3 Nucleophilic substitution with piperidine Reaction of the above intermediate with piperidine under reflux in an appropriate solvent (e.g., ethanol or acetonitrile) Piperidine displaces halide forming 2-{2-[2-bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine free base
4 Conversion to hydrochloride salt Treatment of free base with HCl gas or ethanolic HCl solution Improves compound stability and crystallinity

Research Findings and Optimization

  • Selectivity and Yield : The bromination step requires careful control of temperature and stoichiometry to avoid polybromination or substitution at undesired positions. The tert-pentyl group is bulky and electron-donating, which influences regioselectivity favorably toward ortho-bromination.

  • Ether Formation : Alkylation of phenol with 2-haloethyl halides is typically performed under mild basic conditions to avoid side reactions such as elimination or over-alkylation. Polar aprotic solvents enhance nucleophilicity of phenolate ion.

  • Piperidine Substitution : Piperidine acts as a nucleophile to displace the halide on the ethoxyethyl chain. Reaction conditions such as temperature, solvent choice, and stoichiometry are optimized to maximize substitution efficiency and minimize side products.

  • Salt Formation : Conversion to hydrochloride salt is a standard pharmaceutical practice to enhance solubility and stability. Crystallization conditions are optimized to yield pure, stable crystalline hydrochloride.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Impact on Product
Bromination agent Br₂ or NBS Controls bromination position and extent
Bromination temperature 0–25 °C Lower temperature favors mono-substitution
Base for alkylation K₂CO₃ or NaH Deprotonates phenol for nucleophilic attack
Solvent for alkylation DMF, DMSO Enhances nucleophilicity and solubility
Alkyl halide 2-bromoethyl chloride Provides ethoxyethyl linker
Piperidine substitution temperature 50–80 °C Balances reaction rate and side reactions
Solvent for substitution Ethanol, acetonitrile Solubilizes reactants and products
Salt formation HCl gas or ethanolic HCl Converts free base to stable hydrochloride salt

Q & A

Basic: What synthetic routes are recommended for preparing 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride?

Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Bromophenoxy Intermediate Preparation : Reacting 2-bromo-4-(tert-pentyl)phenol with ethylene dihalides (e.g., 1,2-dibromoethane) under basic conditions (e.g., NaOH in dichloromethane) to form the ethoxy-bridged intermediate .
  • Piperidine Coupling : Introducing the piperidine moiety via nucleophilic substitution. For example, reacting the bromophenoxy intermediate with piperidine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) .
  • Hydrochloride Salt Formation : Treating the free base with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
    Critical Note : Monitor reaction progress using TLC or HPLC, and ensure anhydrous conditions to avoid hydrolysis of intermediates .

Basic: What spectroscopic techniques are essential for structural elucidation?

Answer:
A combination of methods is required:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups) and tert-pentyl group (δ ~1.2–1.4 ppm for methyl protons) .
    • 2D NMR (COSY, HSQC) : Resolve coupling between the ethoxy bridge and aromatic protons .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak) and bromine isotopic patterns .
  • IR Spectroscopy : Identify C-Br stretching (~600 cm⁻¹) and piperidine N-H stretches (~3300 cm⁻¹) .

Advanced: How can coupling efficiency of the bromophenoxy moiety be optimized?

Answer:
Optimization strategies include:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Solvent Effects : Replace dichloromethane with THF or DMF to improve solubility of aromatic intermediates .
  • Temperature Control : Gradual heating (40°C → 80°C) minimizes side reactions like dehalogenation .
    Validation : Compare yields via GC-MS and characterize byproducts (e.g., unreacted phenol) to refine conditions .

Advanced: How should researchers address discrepancies in NMR data during structural analysis?

Answer:
Common issues and solutions:

  • Signal Overlap : Use deuterated solvents (e.g., DMSO-d₆) to shift proton signals and reduce overlap .
  • Dynamic Effects : For piperidine ring conformers, acquire variable-temperature NMR (e.g., 25°C vs. 60°C) to observe coalescence .
  • Impurity Peaks : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze .
    Case Study : A 2021 study resolved ambiguous tert-pentyl signals by spiking with a deuterated analog .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at –20°C, away from oxidizers (e.g., peroxides) .
    Emergency Response : For skin contact, wash immediately with 10% ethanol/water; for inhalation, move to fresh air and seek medical attention .

Advanced: What strategies validate the compound’s stability under experimental conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (60°C), light (UV lamp), and humidity (75% RH) for 48 hours. Monitor decomposition via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
  • Compatibility Testing : Assess interactions with common solvents (e.g., DMSO, saline) via FTIR and DSC .

Basic: How is purity assessed, and what thresholds are acceptable for research use?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase). Acceptable purity: ≥95% .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance) .
  • Melting Point : Sharp range (e.g., 150–152°C) indicates high purity; broad ranges suggest impurities .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs) .
  • QSAR Modeling : Train models with descriptors like logP, molar refractivity, and H-bond donors .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess conformational stability in aqueous environments .

Data Contradiction Analysis Example

Scenario : Conflicting mass spectrometry ([M+H]⁺ = 423.1 vs. theoretical 423.2) and NMR data.
Resolution Steps :

Re-calibrate Instruments : Use certified standards (e.g., sodium trifluoroacetate for NMR) .

Isotopic Pattern Check : Confirm Br presence (m/z 423.1 and 425.1 in 1:1 ratio) .

Alternative Synthesis : Prepare a deuterated analog to verify assignments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride

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